molecular formula C17H25NO4 B14391172 N,N-Diethyl-2,3,4-trimethoxy-6-(prop-2-en-1-yl)benzamide CAS No. 88440-87-3

N,N-Diethyl-2,3,4-trimethoxy-6-(prop-2-en-1-yl)benzamide

Cat. No.: B14391172
CAS No.: 88440-87-3
M. Wt: 307.4 g/mol
InChI Key: WJCIUYSZPBFEOF-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,3,4-trimethoxy-6-(prop-2-en-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of three methoxy groups and a prop-2-en-1-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2,3,4-trimethoxy-6-(prop-2-en-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trimethoxybenzaldehyde and N,N-diethylamine.

    Formation of the Benzamide Core: The benzamide core is formed through a condensation reaction between 2,3,4-trimethoxybenzaldehyde and N,N-diethylamine in the presence of a suitable catalyst.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced through an alkylation reaction using an appropriate alkylating agent, such as allyl bromide, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Reactors: Continuous flow reactors are used for large-scale production, allowing for continuous feeding of reactants and removal of products.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2,3,4-trimethoxy-6-(prop-2-en-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

N,N-Diethyl-2,3,4-trimethoxy-6-(prop-2-en-1-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2,3,4-trimethoxy-6-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

N,N-Diethyl-2,3,4-trimethoxy-6-(prop-2-en-1-yl)benzamide can be compared with other similar compounds, such as:

    3,4,5-Trimethoxy-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.

    N,N-Dimethylaminopropyltrimethoxysilane: Contains a trimethoxysilane group instead of a benzamide core.

Properties

CAS No.

88440-87-3

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

N,N-diethyl-2,3,4-trimethoxy-6-prop-2-enylbenzamide

InChI

InChI=1S/C17H25NO4/c1-7-10-12-11-13(20-4)15(21-5)16(22-6)14(12)17(19)18(8-2)9-3/h7,11H,1,8-10H2,2-6H3

InChI Key

WJCIUYSZPBFEOF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(C=C1CC=C)OC)OC)OC

Origin of Product

United States

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